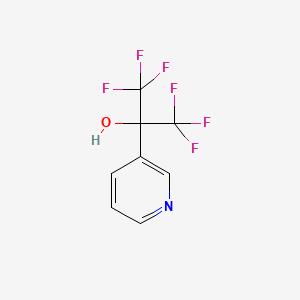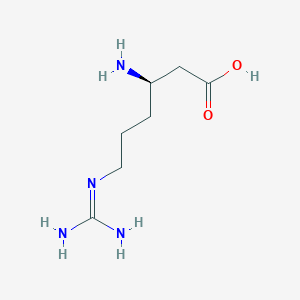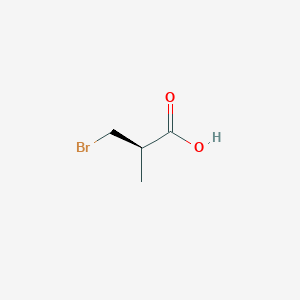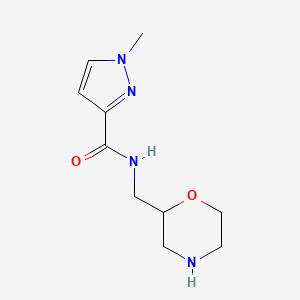
1,1,1,3,3,3-Hexafluoro-2-(pyridin-3-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,3-Hexafluoro-2-(pyridin-3-yl)propan-2-ol is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of a pyridine ring and six fluorine atoms, making it highly polar and thermally stable. This compound is widely used in various scientific research fields due to its distinctive reactivity and solvent properties.
Preparation Methods
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(pyridin-3-yl)propan-2-ol typically involves the reaction of pyridine derivatives with hexafluoroacetone. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Industrial production methods often employ catalytic processes to enhance the efficiency of the reaction.
Chemical Reactions Analysis
1,1,1,3,3,3-Hexafluoro-2-(pyridin-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or amines, depending on the reagents used.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-(pyridin-3-yl)propan-2-ol has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme mechanisms and protein folding, owing to its ability to stabilize certain protein structures.
Medicine: Research into drug development often utilizes this compound to investigate the interactions between drugs and biological targets.
Mechanism of Action
The mechanism by which 1,1,1,3,3,3-Hexafluoro-2-(pyridin-3-yl)propan-2-ol exerts its effects is primarily through its high polarity and ability to form hydrogen bonds. These properties enable it to interact with various molecular targets, including enzymes and proteins, thereby influencing their activity and stability. The pathways involved often include the stabilization of transition states and the facilitation of reaction intermediates.
Comparison with Similar Compounds
Compared to other fluorinated alcohols, 1,1,1,3,3,3-Hexafluoro-2-(pyridin-3-yl)propan-2-ol is unique due to the presence of the pyridine ring, which enhances its reactivity and interaction with biological molecules. Similar compounds include:
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent in peptide chemistry.
2,2,2-Trifluoroethanol: Another fluorinated alcohol used in protein studies.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Used in various organic synthesis reactions.
These compounds share some properties with this compound but differ in their specific applications and reactivity profiles.
Properties
Molecular Formula |
C8H5F6NO |
|---|---|
Molecular Weight |
245.12 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-pyridin-3-ylpropan-2-ol |
InChI |
InChI=1S/C8H5F6NO/c9-7(10,11)6(16,8(12,13)14)5-2-1-3-15-4-5/h1-4,16H |
InChI Key |
MFCVNPWRXBWAKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,6-Dibromodibenzo[b,d]thiophene](/img/structure/B15221123.png)

![(E)-3-[2,3-bis(fluoranyl)phenyl]-1-(3-hydroxyphenyl)prop-2-en-1-one](/img/structure/B15221126.png)
![(R)-9-Bromo-10-chloro-7-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one](/img/structure/B15221130.png)




![tert-Butyl 2-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine-4-carboxylate](/img/structure/B15221168.png)

![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-bromophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15221197.png)
